5-Fluorobenzofuran-6-carbonitrile
Description
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with bromine atoms at positions 2 and 4, a cyano group at position 6, and a tert-butyl carbamate moiety. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica’s product database) as a high-purity reagent for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
5-fluoro-1-benzofuran-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNO/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWZKLHNWYQVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzofuran and a suitable nitrile precursor.
Reaction Conditions: A common method involves the reaction of 5-fluorobenzofuran with a nitrile source under conditions that facilitate the introduction of the nitrile group. This can be achieved using reagents like cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)).
Purification: The product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Nucleophiles like NH(_3) or RSH in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
Case Studies
- EED Inhibition : In a study, EEDi-5285, which incorporates the 5-fluorobenzofuran moiety, exhibited an IC50 value of 18 nM for EED binding and effectively inhibited KARPAS422 cell growth with an IC50 of 12 nM . This suggests that modifications to the benzofuran structure can enhance potency against EED.
- GSK-3 Inhibition : Another study highlighted the compound's role as a GSK-3 inhibitor, where derivatives showed antiproliferative activity against pancreatic cancer cells at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the benzofuran scaffold significantly improved potency against GSK-3 .
Antimicrobial Properties
Recent research has also pointed towards the antimicrobial potential of fluorinated heterocycles like 5-fluorobenzofuran-6-carbonitrile. Fluorinated compounds generally exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. Some studies have demonstrated that these compounds can act against various bacterial strains, although specific data on this compound remains limited .
Synthesis and Derivatives
The synthesis of this compound involves various methods that allow for the introduction of different substituents, thereby modifying its biological properties. For instance, researchers have explored different substitutions on the benzofuran ring to optimize its binding affinity and selectivity towards target proteins .
Synthetic Methods
Common synthetic routes include:
- Cyclization Reactions : Utilizing starting materials such as bromoacetyl derivatives and thioureas to form benzofuranyl structures.
- Modular Synthesis : Employing copper-catalyzed reactions for efficient construction of complex molecules .
The following table summarizes the biological activities of various derivatives of this compound:
| Compound | Target Protein | IC50 (nM) | Activity Type |
|---|---|---|---|
| EEDi-5285 | EED | 18 | Anticancer |
| GSK-3 Inhibitor | GSK-3 | <100 | Antiproliferative |
| Compound X | Unknown | TBD | Antimicrobial |
Mechanism of Action
The mechanism by which 5-Fluorobenzofuran-6-carbonitrile exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related tert-butyl carbamate derivatives and their properties are analyzed below, focusing on substituent effects, synthetic pathways, and inferred applications:
Substituent Effects on Reactivity and Stability
- Tert-butyl (p-nitrophenyl)carbamate (Entry 15, ): The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the carbamate group compared to the bromine and cyano substituents in the target compound. This difference may lead to faster hydrolysis under basic conditions.
- Tert-butyl (2-cyanoethyl)carbamate (Entry 12, ): The cyanoethyl group introduces a flexible chain, contrasting with the rigid aromatic system of the target compound. This flexibility might improve solubility but reduce binding affinity in enzyme active sites due to conformational entropy losses .
- Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (): The bromine substituent here is part of a naphthyridine core, which confers aromaticity and planar geometry.
Biological Activity
5-Fluorobenzofuran-6-carbonitrile is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Target Proteins : The compound has been shown to bind effectively to proteins involved in cell signaling and proliferation, such as EED (embryonic ectoderm development) protein, which plays a crucial role in cancer progression. In vitro studies indicated that it has a binding affinity with an IC50 value of approximately 18 nM against EED, suggesting potent inhibition of cell growth in certain cancer cell lines .
- Biochemical Pathways : It influences several biochemical pathways including those related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have been reported to induce G2/M phase arrest in cancer cells by modulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Antitumor Activity : Preclinical studies have demonstrated significant antitumor activity against various cancer types, including lymphoma and hepatocellular carcinoma. The compound's ability to inhibit tumor growth was notably higher than traditional chemotherapeutics like Taxol .
- Antimicrobial Properties : Like other benzofuran derivatives, this compound exhibits antimicrobial activity. The presence of halogens enhances its efficacy against bacterial strains, making it a potential candidate for antibiotic development .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antitumor Efficacy : A study evaluated the compound's effectiveness against KARPAS422 cell lines, revealing an IC50 value of 12 nM for growth inhibition. This suggests that this compound is a potent agent against specific lymphoma types .
- In Vivo Studies : In vivo experiments indicated that administration of the compound significantly suppressed tumor growth in animal models. The results showed a reduction in tumor size by up to 73% compared to control groups .
- Safety Profile : Research indicates that fluorinated compounds often exhibit favorable safety profiles due to reduced cytotoxicity in non-cancerous cells. This characteristic positions this compound as a promising lead for further drug development with potentially lower side effects compared to traditional chemotherapeutics .
Comparative Analysis
A comparative analysis of various benzofuran derivatives reveals insights into their biological activities:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-fluorobenzofuran-6-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : Electrochemical synthesis has been demonstrated as a viable method for analogous furan-carbonitrile derivatives. For example, cathodic reduction of halogenated precursors (e.g., 2-bromo-2-cyanoacetophenone) can yield structurally similar compounds in one-pot reactions . To optimize yields, control parameters such as solvent polarity (e.g., DMF/water mixtures), electrode material (e.g., platinum or carbon), and temperature (20–40°C). Purification via column chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) is recommended for isolating high-purity products .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multi-analytical techniques:
- NMR : Analyze and NMR spectra to confirm fluorine substitution and nitrile group positioning.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (expected m/z ≈ 161.03 for CHFNO).
- X-ray Crystallography : If crystalline, compare bond lengths and angles with DFT-optimized structures for validation .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is likely hydrophobic due to the fluorobenzofuran core. Use aprotic solvents (e.g., DCM, THF) for reactions. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) are critical. Monitor degradation via HPLC with UV detection at 254 nm, referencing retention time shifts or new peaks .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity predictions for this compound?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). For example, discrepancies in electrophilic substitution sites (C-4 vs. C-7) can be addressed by analyzing Fukui indices and electrostatic potential maps. Compare results with experimental substituent effects from analogous compounds (e.g., 5-hydroxymethylfuran-2-carbonitrile) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) tools:
- In-line FTIR : Monitor nitrile group conversion in real time.
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., Pd/C for cross-coupling) and reaction time using response surface methodology.
- Statistical Control Charts : Track purity (>97% by HPLC) and residual solvent levels (e.g., DMF < 500 ppm) across batches .
Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Conduct comparative studies using fluorinated vs. non-fluorinated benzofuran derivatives. For Suzuki-Miyaura coupling, measure reaction rates with aryl boronic acids (e.g., 4-carboxy-3-fluorophenylboronic acid) under identical conditions (Pd(PPh), KCO, 80°C). Fluorine’s electron-withdrawing nature typically enhances oxidative addition but may sterically hinder bulky catalysts .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Apply longitudinal analysis frameworks inspired by psychosocial studies (e.g., three-wave panel designs). For example:
- Time-Series Assays : Test cytotoxicity (IC) at multiple intervals (24h, 72h, 1 week) to distinguish acute vs. chronic effects.
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I statistic) .
Q. What protocols ensure reproducibility in spectroscopic characterization across labs?
- Methodological Answer : Adopt standardized reporting:
- NMR : Report solvent, internal standard (e.g., TMS), and probe temperature.
- Reference Materials : Use certified analogs (e.g., 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile) for calibration .
- Inter-Lab Comparisons : Share raw data (FIDs, chromatograms) via repositories like PubChem or ECHA .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
